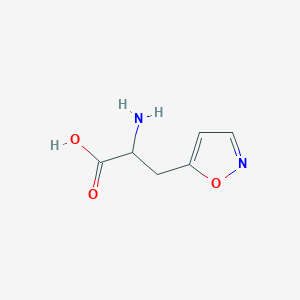
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves the bromination of a suitable precursor followed by cyclization and reduction steps. One common method includes the bromination of 3,4-dihydro-2H-1-benzothiopyran using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6th position. The resulting intermediate is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the benzothiopyran ring. Finally, the hydroxyl group is introduced at the 4th position through a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom at the 6th position can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), sodium thiolate (NaSMe)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of 3,4-dihydro-2H-1-benzothiopyran-4-ol
Substitution: Formation of substituted benzothiopyrans with various functional groups
Wissenschaftliche Forschungsanwendungen
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-ol
- (4S)-6-iodo-3,4-dihydro-2H-1-benzothiopyran-4-ol
Uniqueness
(4S)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is unique due to the presence of the bromine atom at the 6th position, which imparts specific chemical and biological properties. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the presence of the hydroxyl group at the 4th position enhances its potential biological activities, making it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C9H9BrOS |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
(4S)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1 |
InChI-Schlüssel |
WDULHIWNGMZAQT-QMMMGPOBSA-N |
Isomerische SMILES |
C1CSC2=C([C@H]1O)C=C(C=C2)Br |
Kanonische SMILES |
C1CSC2=C(C1O)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)





